molecular formula C16H16ClNO2 B2559884 (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 478043-76-4

(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No.: B2559884
CAS No.: 478043-76-4
M. Wt: 289.76
InChI Key: FIMPJCWBSXAFIG-UHFFFAOYSA-N
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Description

The compound (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone features a methanone core bridging a 4-chlorophenyl group and a substituted tetrahydro-pyrrole ring. The pyrrolidine ring is modified with a 2-furyl substituent at position 4 and a methyl group at position 1.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(furan-2-yl)-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-18-9-13(15-3-2-8-20-15)14(10-18)16(19)11-4-6-12(17)7-5-11/h2-8,13-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPJCWBSXAFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenylacetic acid to obtain 4-chlorophenylacetic acid . This intermediate can then be reacted with furan and a suitable pyrrole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be integrated to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furanones, while reduction of the chlorophenyl group can produce phenyl derivatives.

Scientific Research Applications

The compound exhibits several biological properties that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, show significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that modifications in the chlorophenyl and furan groups can enhance antimicrobial potency.

Anticancer Properties

Several studies have reported the cytotoxic effects of similar compounds against human cancer cell lines. The mechanism often involves apoptosis induction in cancer cells. For instance, analogs of this compound have shown promise in targeting breast and renal cancers, indicating potential for development as anticancer agents.

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Evaluation

A series of pyrrole derivatives were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis and other bacterial strains. The results highlighted that specific modifications in the chlorophenyl group significantly influenced antimicrobial activity, providing insights into the design of more effective derivatives.

Cytotoxicity Assays

In vitro studies conducted on human cancer cell lines revealed that certain structural modifications enhanced cytotoxicity. These findings prompted further investigations into the mechanisms of action, suggesting avenues for developing new anticancer therapies based on this scaffold.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine/Pyrrole-Based Methanones

Compound A : 4-(2-Chloro-6-Fluorophenyl)-1H-Pyrrol-3-ylMethanone (CAS: 477886-21-8)
  • Structure : Aromatic pyrrole ring with 2-chloro-6-fluorophenyl and 4-chlorophenyl groups.
  • Applications : Halogenated analogs are often explored for antimicrobial or anticancer activity due to improved binding affinity.
Compound B : (4-Chlorophenyl)(4-Phenyl-1H-Pyrrol-3-yl)Methanone (CAS: 170939-09-0)
  • Structure : Aromatic pyrrole with phenyl and chlorophenyl groups.
Compound C : 4-(3-Chloro-4-Methoxyphenyl)-1-Methyltetrahydro-1H-Pyrrol-3-ylMethanone (CAS: 861211-52-1)
  • Structure : Tetrahydro-pyrrolidine with bulky cyclohexylphenyl and chloro-methoxyphenyl groups.
  • Properties : The cyclohexyl group enhances steric bulk, likely reducing solubility but improving crystallinity for structural studies (e.g., via SHELX ).

Heterocyclic Variants Beyond Pyrrolidine

Compound D : (4-Chlorophenyl)[1-(Pyrimidin-2-yl)Piperidin-4-yl]Methanone
  • Structure : Piperidine ring substituted with pyrimidinyl and chlorophenyl groups.
  • Properties : Molecular weight 302.10 g/mol ; Rf = 0.18 (TLC). The pyrimidinyl group introduces hydrogen-bonding capacity, altering solubility and biological target interactions compared to the furyl group in the target compound .
Compound E : (4-Chlorophenyl)(Tetrahydrofuran-3-yl)Methanone
  • Structure : Tetrahydrofuran ring instead of pyrrolidine.
  • Properties : Molecular weight 211.05 g/mol ; Rf = 0.31. The oxygen-rich tetrahydrofuran may improve aqueous solubility but reduce stability under acidic conditions .

Pyrazole-Based Analogs

Compound F : (4-Chloro-Phen-yl)[1-(4-Methoxy-Phen-yl)-3-(5-Nitro-2-Fur-yl)-1H-Pyrazol-4-yl]Methanone
  • Structure : Pyrazole core with nitro-furyl and methoxyphenyl groups.
  • Retention time in HPLC: ~0.50 (similar to fenofibrate derivatives ).

Physicochemical and Chromatographic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₇H₁₅ClNO₂ 300.76 2-Furyl, 1-methyl-pyrrolidine Moderate lipophilicity (estimated)
Compound A (CAS: 477886-21-8) C₁₇H₁₀Cl₂FNO 334.18 2-Chloro-6-fluorophenyl High halogen content, lipophilic
Compound D C₁₆H₁₄ClN₃O 302.10 Pyrimidinyl, piperidine Rf = 0.18; mp 90–92°C
Compound F C₂₁H₁₅ClN₂O₄ 394.81 Nitro-furyl, methoxyphenyl Retention time ≈0.50

Key Research Findings and Implications

  • Structural Flexibility vs. Stability : Saturated pyrrolidine rings (e.g., target compound) offer conformational flexibility, which may enhance binding to dynamic biological targets compared to rigid aromatic pyrroles .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound F) increase reactivity but may reduce metabolic stability. In contrast, electron-donating groups (e.g., methoxy in Compound C) improve solubility .
  • Analytical Techniques : Tools like Multiwfn enable detailed electron density analysis, critical for understanding interactions in crystallographic studies .

Biological Activity

The compound (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone , also known by various synonyms and identified by CAS number 478043-76-4, is a synthetic organic compound of interest due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C16H16ClNO2
Molecular Weight 287.76 g/mol
CAS Number 478043-76-4
Structural Formula Structural Formula

Synthesis

The synthesis of (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the chlorophenyl and furyl groups. Specific methodologies may vary based on the desired purity and yield.

Pharmacological Properties

Research indicates that compounds structurally similar to (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, derivatives of tetrahydropyrroles have shown significant cytotoxic effects against breast and renal cancer cells .
  • Antimicrobial Properties : Some studies have reported that related compounds possess antimicrobial properties, indicating potential applications in treating infections caused by resistant bacterial strains .
  • Neuroprotective Effects : Compounds in the tetrahydropyrrole family have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .

The mechanisms through which (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is implicated in various neurological disorders .
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antitumor Activity Assessment

A notable study evaluated the antitumor efficacy of a series of pyrrolidine derivatives, including (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone. The results indicated that these compounds significantly inhibited cell growth in vitro against multiple human tumor cell lines, with IC50 values ranging from 10 to 30 µM .

Neuroprotective Studies

In another investigation focusing on neuroprotection, a related compound demonstrated the ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A Mannich reaction can be employed to construct the pyrrolidine ring, as seen in analogous chloro-phenyl compounds . For the furyl substituent, condensation reactions using acid-catalyzed conditions (e.g., glacial acetic acid with ZnCl₂) are effective, as demonstrated in the synthesis of related chalcone derivatives . Purification often requires column chromatography or recrystallization to isolate intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the chlorophenyl and furyl substituents, while Fourier-Transform Infrared (FT-IR) confirms carbonyl and aromatic C-H stretches. Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (XRD) resolves stereochemistry, as shown in structurally similar methanones .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

  • Methodological Answer : Standard disk diffusion or broth microdilution assays are used to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Chlorine substituents enhance lipophilicity, improving membrane penetration, as observed in chlorinated pyrazolone derivatives . Minimum Inhibitory Concentration (MIC) values are calculated using serial dilutions in nutrient broth.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the tetrahydro-pyrrole moiety be addressed?

  • Methodological Answer : Regioselectivity in pyrrolidine ring formation can be controlled using steric or electronic directing groups. For example, introducing a methyl group at the 1-position (as in the target compound) stabilizes intermediates via steric hindrance, as seen in Mannich reactions of diaza-crown ethers . Computational modeling (DFT) may predict favorable transition states for ring closure.

Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms of this compound?

  • Methodological Answer : Polymorph identification requires temperature-dependent XRD and Differential Scanning Calorimetry (DSC). For instance, monoclinic vs. orthorhombic packing in related methanones can be distinguished using unit cell parameters (e.g., β-angle deviations in P2₁/c space groups) . Rietveld refinement validates phase purity, while Hirshfeld surface analysis quantifies intermolecular interactions.

Q. How does the furyl group influence the compound’s biological activity compared to other heterocycles?

  • Methodological Answer : The furyl group’s electron-rich nature enhances π-π stacking with biological targets, such as enzyme active sites. Comparative studies with thiophene or pyridine analogs (e.g., thiophen-2-yl methanones) show altered binding affinities due to differences in electronegativity and H-bonding capacity . Molecular docking with serotonin or histamine receptors (common targets for heterocycles) can clarify mechanistic pathways .

Q. What analytical methods are recommended for detecting trace impurities in pharmaceutical-grade samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection is standard. For example, impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone can be quantified using reverse-phase C18 columns and gradient elution (acetonitrile/water) . Limits of Detection (LOD) ≤ 0.1% are achievable with optimized mobile phases.

Q. How can mechanistic studies elucidate the role of the chlorophenyl group in metabolic stability?

  • Methodological Answer : Isotope labeling (e.g., ³⁶Cl) tracks metabolic degradation in vitro. Cytochrome P450 (CYP) inhibition assays assess hepatic metabolism, while LC-MS/MS identifies metabolites. Chlorophenyl groups often resist oxidative dehalogenation, enhancing half-life, as shown in pharmacokinetic studies of chlorinated pyrazolones .

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